molecular formula C5H10OS B101777 Propanal, 2-methyl-2-(methylthio)- CAS No. 16042-21-0

Propanal, 2-methyl-2-(methylthio)-

Cat. No. B101777
CAS RN: 16042-21-0
M. Wt: 118.2 g/mol
InChI Key: DIPLXSBTYRDLGV-UHFFFAOYSA-N
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Description

Propanal, 2-methyl-2-(methylthio)-, also known as 2-methyl-2-(methylsulfanyl)propanal, is a chemical compound with the molecular formula C5H10OS . It has a molecular weight of 118.20 g/mol .


Synthesis Analysis

The synthesis of Propanal, 2-methyl-2-(methylthio)-, involves various chemical reactions. One such reaction is the formal condensation of 2-methyl-2-(methylsulfanyl)propanal with hydroxylamine . The addition of the oxime group to methyl isocyanate forms the final step in the synthesis of the systemic insecticide aldicarb .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-2-methylsulfanylpropanal . The InChI representation is InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3 . The Canonical SMILES representation is CC©(C=O)SC .


Chemical Reactions Analysis

The chemical reactions involving Propanal, 2-methyl-2-(methylthio)- are complex and varied. For instance, it can undergo a reaction with hydroxylamine to form 2-methyl-2-(methylsulfanyl)propanal oxime . This reaction is part of the synthesis process of the systemic insecticide aldicarb .


Physical And Chemical Properties Analysis

Propanal, 2-methyl-2-(methylthio)- has a molecular weight of 118.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 118.04523611 g/mol and the Monoisotopic Mass is also 118.04523611 g/mol . The Topological Polar Surface Area is 42.4 Ų and it has a Heavy Atom Count of 7 .

Scientific Research Applications

Insecticide

“2-Methyl-2-(methylthio)propionaldehyde” is a key component in the production of Aldicarb , a potent insecticide . Aldicarb effectively controls a wide variety of insects, mites, and nematodes and is used worldwide on more than 40 economically important crops .

Nematicide

Apart from being an effective insecticide, Aldicarb also acts as a nematicide . It is used to control nematodes, which are small, worm-like animals that can cause significant damage to crops.

Acaricide

Aldicarb is also used as an acaricide , which means it is effective in controlling mites . This makes it a versatile tool in agricultural pest management.

Production Volume

The production volume of Aldicarb, which contains “2-Methyl-2-(methylthio)propionaldehyde”, was estimated to be between 3.0 to 4.7 million lb (1.4 to 2.1 million kg) per year during 1979 to 1981 . This indicates the significant demand and widespread use of this compound in various applications.

Soil Application

Aldicarb is applied both to the soil and directly to plants . This flexibility in application methods allows for targeted pest control, enhancing its effectiveness and efficiency.

Environmental Contamination

While Aldicarb has many beneficial uses, it’s important to note that it can lead to environmental contamination . Toxic metabolites, primarily a result of soil microbial action, are the sulfoxide, [2-methyl-2-(methylsulfinyl)propionaldehyde O-(methylcarbamoyl)oxime], and the sulfone, [2-methyl-2-(methylsulfonyl)-propionaldehyde O-(methylcarbamoyl)oxime] . Therefore, careful management and usage of this compound are necessary to minimize its environmental impact.

Research Resource

“2-Methyl-2-(methylthio)propionaldehyde” is a versatile chemical compound utilized in various scientific studies. Its complexity and diverse applications make it a valuable resource for researchers worldwide.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2-(methylthio)propionaldehyde, also known as Aldicarb , is the enzyme acetylcholinesterase . This enzyme plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

2-Methyl-2-(methylthio)propionaldehyde acts as a potent inhibitor of acetylcholinesterase . By inhibiting this enzyme, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This results in overstimulation of the nerves and muscles, which can lead to a variety of symptoms .

Biochemical Pathways

The production and degradation of 2-Methyl-2-(methylthio)propionaldehyde from amino acids have been described and reviewed extensively in literature . The compound is involved in the Strecker degradation of amino groups with reducing sugar moieties, a non-enzymic, heat-induced process . This process is favored in many food products during their production, which are often subjected to some kind of heat treatment .

Pharmacokinetics

2-Methyl-2-(methylthio)propionaldehyde is readily absorbed through both the gut and the skin . It is rapidly metabolized and excreted in the urine almost completely within 24 hours .

Result of Action

The inhibition of acetylcholinesterase by 2-Methyl-2-(methylthio)propionaldehyde leads to an overstimulation of the nerves and muscles . This can result in a variety of symptoms, including muscle weakness, blurred vision, and even potentially life-threatening respiratory failure in severe cases .

Action Environment

The action of 2-Methyl-2-(methylthio)propionaldehyde is influenced by environmental factors. For instance, soil moisture is essential for the release of the toxicant . Furthermore, the compound is stable in cool, non-alkaline solutions . It is used worldwide on more than 40 economically important crops, demonstrating its stability and efficacy in a variety of environmental conditions .

properties

IUPAC Name

2-methyl-2-methylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10OS/c1-5(2,4-6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPLXSBTYRDLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065999
Record name Propanal, 2-methyl-2-(methylthio)-
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Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, 2-methyl-2-(methylthio)-

CAS RN

16042-21-0
Record name 2-Methyl-2-(methylthio)propanal
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name Propanal, 2-methyl-2-(methylthio)-
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Record name 2-methyl-2-(methylthio)propionaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of aldicarb and its metabolites?

A1: Aldicarb, its sulfoxide, and sulfone metabolites are potent inhibitors of cholinesterase enzymes. [, ] These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which is essential for nerve impulse transmission. [, ] By inhibiting cholinesterase, aldicarb and its metabolites cause acetylcholine to accumulate in the synapse, leading to overstimulation of the nervous system and various cholinergic symptoms. [, ]

Q2: What is the molecular formula and weight of 2-methyl-2-(methylthio)propionaldehyde?

A2: The molecular formula is C5H10OS, and the molecular weight is 118.2 g/mol.

Q3: Is there any spectroscopic data available for 2-methyl-2-(methylthio)propionaldehyde?

A3: While the provided research papers don't delve into specific spectroscopic data, it's safe to assume that techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry were likely employed for characterization. [, ] These techniques are routinely used to confirm the structure and purity of synthesized compounds.

Q4: Are there any known catalytic properties or applications for 2-methyl-2-(methylthio)propionaldehyde?

A5: The research focuses on the pesticidal activity of aldicarb and its metabolites, not on potential catalytic properties of 2-methyl-2-(methylthio)propionaldehyde. [, , ] There's no mention of this compound being used as a catalyst in any of the provided papers.

Q5: Have computational methods been used to study aldicarb and its metabolites?

A6: One study used stochastic simulations with models like Opus and GLEAMS to predict the transport and leaching of aldicarb and metolachlor in soil. [] This approach incorporates variability in soil and chemical properties to better understand pesticide behavior under field conditions.

Q6: How does the oxidation of aldicarb to its sulfoxide and sulfone metabolites affect its toxicity?

A7: Both the sulfoxide and sulfone metabolites of aldicarb are also potent cholinesterase inhibitors, often exhibiting toxicity comparable to or even higher than aldicarb itself. [, , ] The sulfoxide metabolite, in particular, is often found to be the most persistent and toxic form in various organisms. [, , ]

Q7: Are there any specific formulations or strategies employed to enhance the stability or delivery of aldicarb?

A8: Aldicarb is typically formulated as granules for soil application. [, , ] Granular formulations offer several advantages, including controlled release of the active ingredient, reduced dust formation, and easier handling. [, ]

Q8: Has the use of aldicarb been restricted due to environmental or health concerns?

A9: Yes, due to concerns over groundwater contamination and potential health risks, the use of aldicarb has been restricted or banned in many countries. [, , ] The discovery of aldicarb residues in water sources raised concerns about its potential to leach into groundwater, posing risks to human health and ecosystems. [, ]

Q9: How is aldicarb metabolized and excreted in living organisms?

A10: Aldicarb is rapidly metabolized in plants and animals, primarily through oxidation to its sulfoxide and sulfone metabolites. [, , ] These metabolites undergo further degradation, eventually forming non-toxic compounds. [, ] Excretion occurs primarily through urine. []

Q10: What types of studies have been conducted to assess the efficacy of aldicarb as a pesticide?

A11: Research on aldicarb extensively explored its efficacy against various pests in both controlled environments (greenhouses and field cages) and real-world field conditions. [, , , , ] These studies typically assessed parameters like pest mortality, crop damage reduction, and yield improvement.

Q11: Are there documented cases of pest resistance to aldicarb?

A12: Yes, resistance to aldicarb and other carbamate insecticides has been reported in several insect species, including the cabbage maggot (Hylemya brassicae) and the Colorado potato beetle (Leptinotarsa decemlineata). [, , ] Resistance mechanisms can involve target site insensitivity or enhanced detoxification of the insecticide. [, ]

Q12: What are the potential health effects of aldicarb exposure?

A13: Aldicarb is acutely toxic to humans and animals. [] As a cholinesterase inhibitor, it can cause a range of cholinergic symptoms, including nausea, vomiting, dizziness, muscle weakness, and in severe cases, respiratory failure and death. [, ]

A12: The research provided primarily focuses on the pesticidal aspects of aldicarb and its metabolites. These topics are not extensively covered within the scope of the provided research papers.

Q13: How does aldicarb degrade in the environment?

A14: Aldicarb degrades in the environment through various processes, including microbial degradation, hydrolysis, and photodegradation. [, ] The rate and pathway of degradation can be influenced by factors like soil type, temperature, moisture, and microbial activity. [, ]

Q14: Are there alternative pest control methods or insecticides that can be used in place of aldicarb?

A15: Yes, alternative pest control strategies include cultural practices (crop rotation, resistant varieties), biological control (using natural enemies of pests), and less persistent insecticides with different modes of action. [, ]

A14: The provided research primarily focuses on the pesticidal aspects of aldicarb and its metabolites. While these aspects are important, they are not extensively covered within the scope of the provided research papers.

Q15: What is the solubility of aldicarb in water and other solvents?

A16: Aldicarb is moderately soluble in water, which contributes to its systemic activity in plants and its potential to leach into groundwater. [, ]

Q16: What analytical methods are used to detect and quantify aldicarb and its metabolites?

A17: Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are commonly employed for analyzing aldicarb residues in various matrices. [, , , ] These methods allow for sensitive and selective detection of the compound and its metabolites.

Q17: What are the environmental concerns associated with aldicarb use?

A18: The persistence and mobility of aldicarb in soil and its potential to leach into groundwater pose significant environmental risks. [, ] Aldicarb can contaminate water sources, harming aquatic organisms and potentially affecting human health through drinking water contamination. [, ]

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